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Compound of Interest

Compound Name: Crenulatin

Cat. No.: B15587035

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of Crenulatin, a cyclopeptide
alkaloid, and its related compounds. Due to the limited specific research on Crenulatin, this
review extends to the broader class of cyclopeptide alkaloids from the Rhamnaceae family to
offer a comprehensive understanding of their biological activities, mechanisms of action, and
experimental protocols.

Introduction to Crenulatin and Cyclopeptide
Alkaloids

Crenulatin, likely a misspelling of Crenatine A, is a natural product belonging to the family of
cyclopeptide alkaloids. These compounds are predominantly found in plants of the
Rhamnaceae family, such as those from the Discaria and Ziziphus genera. Crenatine A has
been isolated from Discaria chacaye (also referenced as Discaria crenata), a plant native to
South America. A noteworthy aspect of the biosynthesis of these alkaloids in Discaria chacaye
is its association with a symbiotic relationship with the nitrogen-fixing actinomycete, Frankia.

Cyclopeptide alkaloids are characterized by a macrocyclic ring structure, typically composed of
13, 14, or 15 atoms. Their unigue structure contributes to a wide array of biological activities,
making them a subject of interest in natural product chemistry and drug discovery. The
research on this class of compounds has revealed activities ranging from insecticidal and
antimicrobial to antiplasmodial and sedative effects.
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Quantitative Data on Biological Activities

While specific quantitative data for Crenatine A is not readily available in the current literature,
studies on crude extracts and other purified cyclopeptide alkaloids from the Rhamnaceae
family provide valuable insights into their potency.

Table 1: Insecticidal Activity of Discaria chacaye Alkaloid Extract

Target )
Extract Source . Bioassay Result (LDso) Reference
Organism
Cydia pomonella
Discaria chacaye (Codling moth) & )
) ) ) Mortality Dose-
(with Frankia Drosophila 44 - 71 pg/mL [1][2]

nodules)

Dependence

melanogaster
(Fruit fly)

Table 2: Antiplasmodial and Antimycobacterial Activity of Cyclopeptide Alkaloids from Ziziphus

Species
Source Target . Result (ICso
Compound . . Bioassay Reference
Organism Organism 1 MIC)
o ) in vitro
_ Ziziphus Plasmodium _ _
Cambodine C ) ) antiplasmodia  1Cso: 6.09 pM  [3]
cambodiana falciparum |
. Mycobacteriu  in vitro
- Ziziphus )
Mauritine M . m antimycobact  MIC: 72.8 uM  [4]
mauritiana _ _
tuberculosis erial
] o Mycobacteriu in vitro
Nummularine  Ziziphus )
N m antimycobact  MIC: 4.5 uM [4]
H mauritiana ] ]
tuberculosis erial
] o Plasmodium in vitro
Various Ziziphus i ) ) ICso0: 3.7 -
) . falciparum antiplasmodia [4]
Alkaloids mauritiana ) 10.3 pM
(K1 strain) [
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Key Experimental Protocols

The following protocols are representative of the methodologies used in the study of
cyclopeptide alkaloids from the Discaria genus.

3.1. Extraction and Isolation of Cyclopeptide Alkaloids

This protocol is based on methods described for the isolation of discarines and other
cyclopeptide alkaloids from Discaria americana.

o Plant Material Collection and Preparation:
o The root bark of the plant is collected, air-dried, and ground into a fine powder.
o Extraction:

o The powdered plant material is subjected to maceration with methanol (MeOH) at room
temperature for a period of 7-10 days.

o The resulting extract is filtered and concentrated under reduced pressure using a rotary
evaporator to yield a crude methanolic extract.

¢ Acid-Base Partitioning:
o The crude extract is dissolved in a 3% aqueous tartaric acid solution.

o This acidic solution is then extracted with diethyl ether (Etz0) to remove neutral and acidic
compounds.

o The aqueous phase is basified with ammonium hydroxide (NH4OH) to a pH of 10.

o The basic solution is subsequently extracted with Et2O. The organic phase, containing the
basic alkaloids, is collected.

e Purification:

o The basic Et20 extract is dried over anhydrous sodium sulfate (Na=S0a4) and
concentrated.
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o The resulting residue is subjected to column chromatography on silica gel.

o Elution is performed using a gradient of chloroform (CHCI3) and methanol (MeOH) to
separate the different alkaloid fractions.

o Further purification of the fractions is achieved by preparative thin-layer chromatography
(TLC) to yield the pure cyclopeptide alkaloids.

e Structure Elucidation:

o The structures of the isolated compounds are determined using spectroscopic techniques,
including *H NMR, 3C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry
(MS).

3.2. Insecticidal Bioassay

This is a general protocol for assessing the insecticidal activity of plant extracts.

Test Organisms:

o Larvae of insect pests such as the codling moth (Cydia pomonella) or fruit fly (Drosophila
melanogaster) are used.

Diet Preparation:
o An artificial diet for the insects is prepared.

o The plant extract or purified compound is incorporated into the diet at various
concentrations. A control diet without the test substance is also prepared.

Bioassay:
o A set number of insect larvae are placed on the prepared diets in individual containers.

o The containers are maintained under controlled environmental conditions (temperature,
humidity, light/dark cycle).

Data Collection:
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o Larval mortality is recorded daily for a specified period (e.g., 16 days).

o Sub-lethal effects, such as inhibition of growth and development, are also monitored by
measuring larval weight.

o Data Analysis:

o The lethal dose 50 (LDso), which is the concentration of the extract that causes 50%
mortality of the larvae, is calculated using probit analysis.

Signaling Pathways and Mechanisms of Action

The precise molecular targets for most cyclopeptide alkaloids are not yet fully elucidated.
However, for their insecticidal and antimicrobial activities, a primary mechanism of action is
believed to be the disruption of cellular membranes. This is a common mechanism for many
cyclic peptides.

The proposed mechanism involves the peptide inserting into the lipid bilayer of the cell
membrane, leading to the formation of pores or channels. This disrupts the membrane's
integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.
The amphipathic nature of these peptides, having both hydrophobic and hydrophilic regions,
facilitates this interaction with the cell membrane.

Visualizations

Diagram 1: General Workflow for Isolation and Bioactivity Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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